molecular formula C16H18N2O5 B3155213 (2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate CAS No. 79465-85-3

(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate

Cat. No. B3155213
CAS RN: 79465-85-3
M. Wt: 318.32 g/mol
InChI Key: ZKMAGAPYZQZBHO-QRMWWUJWSA-N
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Description

“(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their broad-spectrum biological activities, such as insecticidal, weeding, antibacterial, anticancer, anti-inflammatory, and biological growth regulators .

Scientific Research Applications

Synthetic Routes and Chemical Behavior

  • Tetrahydropyrrolo[3,2-c]pyridines and tetrahydropyrido[4,3-b]indoles, related to the specified compound, can undergo ring-opening reactions with dimethyl acetylene dicarboxylate, yielding β-(alk)oxy-substituted pyrroles and indoles in moderate to high yields (Borisova et al., 2004).
  • Tetrahydropyrrolo[3,2-b]pyrrole derivative undergoes demethoxycarbonylation or ring-opening reactions under basic or acidic conditions, leading to pyrrole derivatives and the formation of dihydropyrrolo[3,2-b]pyrrole derivatives (Satake et al., 1983).
  • The Vilsmeier-Haack reaction of 1H,6H-pyrrolo[2,3-e]indole, with the participation of dimethylacetamide, leads to various acetylated pyrroloindoles, highlighting the versatility of reactions involving similar structures (Samsoniya et al., 1982).

Application in Synthesis of Derivatives

  • The synthesis of α-[14C]methyl and α-[3H]methyl-L-tryptophan, starting from a derivative of the specified compound, demonstrates its utility in creating labeled amino acids for research purposes (Venkatachalam et al., 1993).
  • Efficient and stereocontrolled oxidative coupling of 1,2,3,8-tetrahydropyrrolo[2,3-b]indoles, related to the specified compound, is used in the synthesis of complex molecules like chimonanthines and WIN compounds, indicating its relevance in organic synthesis (Sun et al., 2014).

Interactions with DNA and Potential Biological Applications

  • Tetrahydropyrrolo[3,4-a]carbazole-1,3-diones and tetrahydropyrido[3,2-b]pyrrolo[3,4-g]indole-1,3-diones, structurally related to the specified compound, interact with DNA and demonstrate potential as DNA-targeted antitumor agents (Joseph et al., 2001).

Future Directions

Indole derivatives have attracted the attention of many scientific researchers due to their broad-spectrum biological activities . Future research could focus on further synthesizing indole derivatives to acquire potential agrochemical leads for plant disease control . The development of new synthetic methods and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

dimethyl (2S)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-9(19)17-12-7-5-4-6-10(12)11-8-13(15(20)22-2)18(14(11)17)16(21)23-3/h4-7,11,13-14H,8H2,1-3H3/t11?,13-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMAGAPYZQZBHO-QRMWWUJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC(N2C(=O)OC)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C2C(C[C@H](N2C(=O)OC)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
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(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
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(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
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(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
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(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
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(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate

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